molecular formula C45H61N11O8 B14229337 L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-threonine CAS No. 824959-28-6

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-threonine

Cat. No.: B14229337
CAS No.: 824959-28-6
M. Wt: 884.0 g/mol
InChI Key: JJXNIISJHSWCJN-SGZFLTNVSA-N
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Description

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-threonine is a complex peptide compound It is composed of multiple amino acids, including lysine, ornithine, tryptophan, phenylalanine, and threonine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process would be optimized for efficiency and cost-effectiveness, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tryptophan and phenylalanine.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.

Scientific Research Applications

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-threonine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific diseases.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-threonine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets and altering their activity. The exact pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-threonine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of lysine, ornithine, tryptophan, phenylalanine, and threonine residues allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

824959-28-6

Molecular Formula

C45H61N11O8

Molecular Weight

884.0 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C45H61N11O8/c1-27(57)38(44(63)64)56-43(62)36(24-29-15-6-3-7-16-29)54-41(60)35(23-28-13-4-2-5-14-28)53-42(61)37(25-30-26-51-33-19-9-8-17-31(30)33)55-40(59)34(20-12-22-50-45(48)49)52-39(58)32(47)18-10-11-21-46/h2-9,13-17,19,26-27,32,34-38,51,57H,10-12,18,20-25,46-47H2,1H3,(H,52,58)(H,53,61)(H,54,60)(H,55,59)(H,56,62)(H,63,64)(H4,48,49,50)/t27-,32+,34+,35+,36+,37+,38+/m1/s1

InChI Key

JJXNIISJHSWCJN-SGZFLTNVSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)O

Origin of Product

United States

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